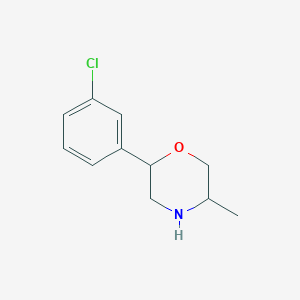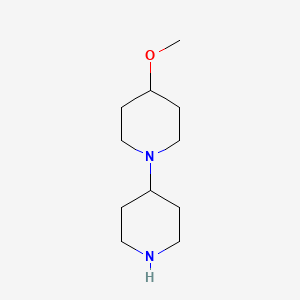
2-(5-クロロ-2-チエニル)キノリン-4-カルボニルクロリド
説明
2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C14H7Cl2NOS and its molecular weight is 308.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
キノリン誘導体は、その抗菌特性について広く研究されてきました。2-(5-クロロ-2-チエニル)キノリン-4-カルボニルクロリドの構造は、新規抗菌剤を開発するための足場としての可能性を示唆しています。 細菌酵素と相互作用してその機能を阻害する能力は、薬剤耐性菌株に対処する上で極めて重要となる可能性があります .
抗がん活性
キノリンコアは、抗がん活性を持つ多くの化合物に存在します。2-(5-クロロ-2-チエニル)キノリン-4-カルボニルクロリドのチオフェン環上の塩素置換基は、がん細胞に対する細胞毒性を高めるために修飾することができます。 キノリン誘導体に関する研究は、肺がんと膵臓がんの治療に有望な結果を示しています .
抗炎症および鎮痛
キノリン誘導体は、抗炎症および鎮痛効果で知られています。 2-(5-クロロ-2-チエニル)キノリン-4-カルボニルクロリドの構造的特徴は、新規抗炎症薬の合成のための候補であり、慢性炎症性疾患からの緩和を提供する可能性があります .
抗けいれん特性
キノリン部分は、いくつかの抗けいれん薬に共通の特徴です。 2-(5-クロロ-2-チエニル)キノリン-4-カルボニルクロリドの特定の構造は、てんかんやその他の発作性疾患の新しい治療法の開発のために探求することができます .
抗結核剤
結核の進行中の課題と耐性菌株の出現を考えると、新しい抗結核剤は常に必要とされています。 キノリン誘導体は、この分野で可能性を示しており、2-(5-クロロ-2-チエニル)キノリン-4-カルボニルクロリドは、このような薬剤の開発のための出発点となりえます .
抗ウイルス用途
キノリン構造は、抗ウイルス活性とも関連しています。 キノリン誘導体に関する研究は、新規抗ウイルス薬の発見につながる可能性があり、2-(5-クロロ-2-チエニル)キノリン-4-カルボニルクロリドは、さらなる調査のための潜在的な候補です .
酵素阻害
いくつかのキノリン誘導体は、強力な酵素阻害剤として特定されています。 2-(5-クロロ-2-チエニル)キノリン-4-カルボニルクロリドのユニークな構造により、α-グルコシダーゼなどの酵素に結合することが可能になり、これは糖尿病の治療の標的です .
神経保護剤
キノリン化合物は、神経保護特性と関連付けられています。 2-(5-クロロ-2-チエニル)キノリン-4-カルボニルクロリドの特定の置換基は、神経細胞を保護する能力を高めるために最適化できる可能性があり、これは神経変性疾患に有益となる可能性があります .
特性
IUPAC Name |
2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NOS/c15-13-6-5-12(19-13)11-7-9(14(16)18)8-3-1-2-4-10(8)17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJFAGRDZKPZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222379 | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-90-3 | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


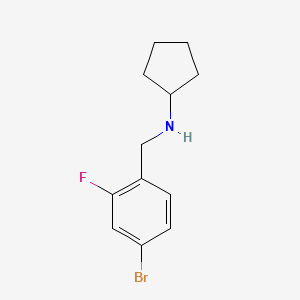
![4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1452659.png)
![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)
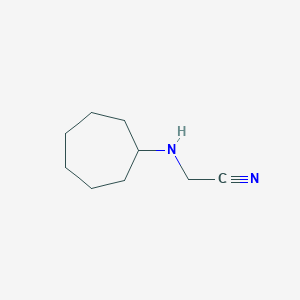


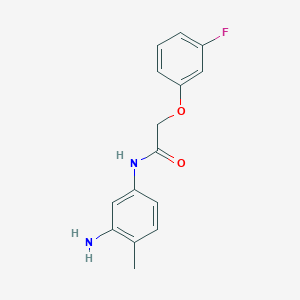

![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)

